molecular formula C17H16ClN3O2 B11666541 methyl [3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]acetate

methyl [3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]acetate

Cat. No.: B11666541
M. Wt: 329.8 g/mol
InChI Key: FNFJUNODWVNTBN-UHFFFAOYSA-N
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Description

Methyl 2-{3-[(4-chlorophenyl)methyl]-2-imino-2,3-dihydro-1H-1,3-benzodiazol-1-yl}acetate is a complex organic compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a benzodiazole ring fused with a chlorophenyl group and an acetate moiety. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{3-[(4-chlorophenyl)methyl]-2-imino-2,3-dihydro-1H-1,3-benzodiazol-1-yl}acetate typically involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with the benzodiazole core.

    Formation of the Acetate Moiety: The final step involves the esterification of the resulting compound with acetic acid or its derivatives under acidic or basic conditions to form the acetate ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imino group, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine, altering the compound’s biological activity.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitrating agents (HNO3/H2SO4) or halogenating agents (Cl2, Br2).

Major Products

    Oxidation: Oxo derivatives of the benzodiazole ring.

    Reduction: Amino derivatives of the benzodiazole ring.

    Substitution: Various substituted benzodiazole derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 2-{3-[(4-chlorophenyl)methyl]-2-imino-2,3-dihydro-1H-1,3-benzodiazol-1-yl}acetate has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.

    Chemical Biology: It serves as a probe in chemical biology to study the interactions of benzodiazole derivatives with biological targets.

    Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 2-{3-[(4-chlorophenyl)methyl]-2-imino-2,3-dihydro-1H-1,3-benzodiazol-1-yl}acetate involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity. For example, it may interact with gamma-aminobutyric acid (GABA) receptors in the brain, leading to sedative or anxiolytic effects. Additionally, it can inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate
  • Methyl (2-chlorophenyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-acetate

Uniqueness

Methyl 2-{3-[(4-chlorophenyl)methyl]-2-imino-2,3-dihydro-1H-1,3-benzodiazol-1-yl}acetate is unique due to its specific benzodiazole core structure combined with the chlorophenyl and acetate groups. This unique structure imparts distinct biological activities and chemical reactivity compared to other similar compounds. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry and scientific research.

Properties

Molecular Formula

C17H16ClN3O2

Molecular Weight

329.8 g/mol

IUPAC Name

methyl 2-[3-[(4-chlorophenyl)methyl]-2-iminobenzimidazol-1-yl]acetate

InChI

InChI=1S/C17H16ClN3O2/c1-23-16(22)11-21-15-5-3-2-4-14(15)20(17(21)19)10-12-6-8-13(18)9-7-12/h2-9,19H,10-11H2,1H3

InChI Key

FNFJUNODWVNTBN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C2=CC=CC=C2N(C1=N)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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